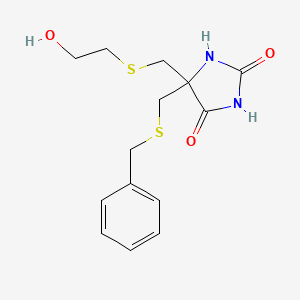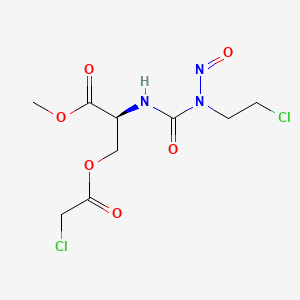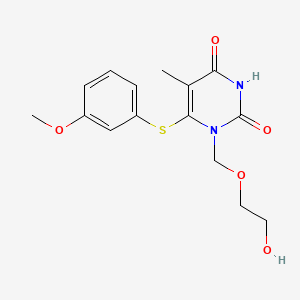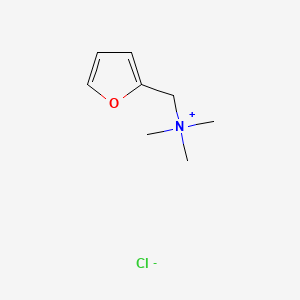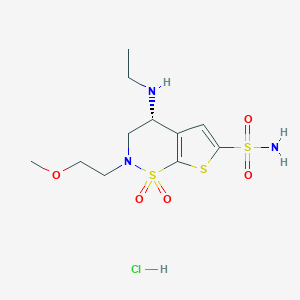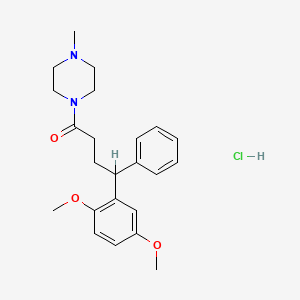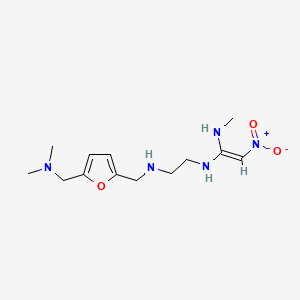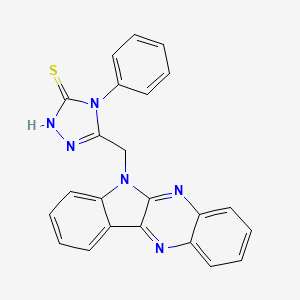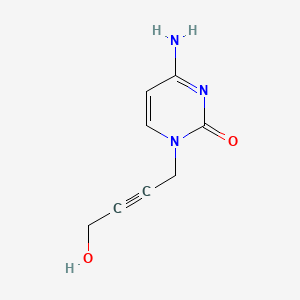
(4-Hydroxy-2-butyn)cytosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Hydroxy-2-butyn)cytosine is a chemical compound that belongs to the class of pyrimidines, which are essential components of nucleic acids. This compound features a cytosine base modified with a hydroxy group and a butynyl group, making it distinct in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Hydroxy-2-butyn)cytosine typically involves the modification of cytosine through organic reactions. One common method is the nucleophilic substitution reaction, where cytosine is treated with appropriate reagents to introduce the hydroxy and butynyl groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using reactors and controlled conditions to ensure purity and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: (4-Hydroxy-2-butyn)cytosine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Scientific Research Applications
(4-Hydroxy-2-butyn)cytosine has several scientific research applications across various fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of nucleic acid chemistry.
Biology: The compound can be utilized in genetic studies to understand the role of modified nucleotides in DNA and RNA.
Industry: this compound can be used in the production of diagnostic reagents and research tools.
Mechanism of Action
The mechanism by which (4-Hydroxy-2-butyn)cytosine exerts its effects involves its interaction with molecular targets and pathways. The hydroxy and butynyl groups can influence the binding affinity and specificity of the compound to nucleic acids, potentially altering gene expression and cellular processes.
Comparison with Similar Compounds
(4-Hydroxy-2-butyn)cytosine is unique compared to other similar compounds due to its specific structural modifications. Some similar compounds include cytosine, 5-methylcytosine, and 5-hydroxymethylcytosine. These compounds differ in their functional groups and biological roles, highlighting the distinctiveness of this compound.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
114987-17-6 |
|---|---|
Molecular Formula |
C8H9N3O2 |
Molecular Weight |
179.18 g/mol |
IUPAC Name |
4-amino-1-(4-hydroxybut-2-ynyl)pyrimidin-2-one |
InChI |
InChI=1S/C8H9N3O2/c9-7-3-5-11(8(13)10-7)4-1-2-6-12/h3,5,12H,4,6H2,(H2,9,10,13) |
InChI Key |
IWKHNPUWJPHSEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)N=C1N)CC#CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


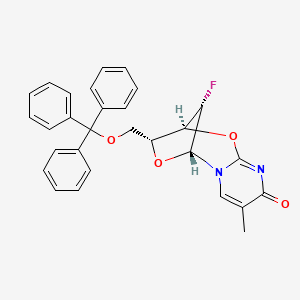
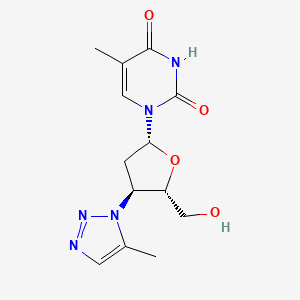
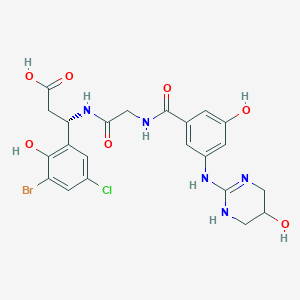
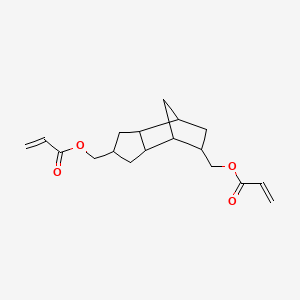
![3-[N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-3-methyl-4-[(E)-2-(1,3,3-trimethyl-2H-indol-2-yl)ethenyl]anilino]propanenitrile;zinc;disulfate](/img/structure/B15193726.png)
